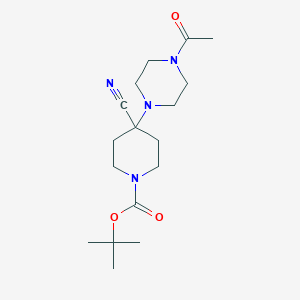

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the tert-butyl and acetyl groups. Key reaction conditions include the use of strong bases and organic solvents to facilitate the necessary chemical transformations.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and acyl chlorides (for substitution) are commonly used. Reaction conditions are carefully controlled to ensure the desired outcomes.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity and stability make it valuable in various synthetic pathways.

Biology: In biological research, Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In industry, this compound finds applications in the production of advanced materials and pharmaceuticals. Its unique chemical properties enable the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 250.34 g/mol

- CAS Number : 91419-52-2

The compound features a piperidine core substituted with a tert-butyl group, an acetylpiperazine moiety, and a cyanide group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

- Receptor Binding : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as dopamine and serotonin receptors.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes linked to metabolic pathways, which can affect cell signaling and proliferation.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperidine Derivative A | E. coli, S. aureus | 32 µg/mL |

| Piperazine Derivative B | P. aeruginosa | 16 µg/mL |

Anticancer Activity

Research into similar piperazine-substituted compounds has revealed promising anticancer effects. For instance, compounds with structural similarities have shown cytotoxicity against several cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

These findings suggest that this compound may also possess anticancer properties, warranting further investigation.

Study on Antimalarial Activity

A study published in Nature explored the efficacy of piperazine derivatives against malaria. The results indicated that compounds with similar structures to tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine showed significant activity against Plasmodium falciparum, the causative agent of malaria.

- Efficacy : The most potent derivatives exhibited EC values in the low nanomolar range.

Neuropharmacological Effects

In another study focusing on CNS effects, piperazine-containing compounds were tested for their ability to modulate neurotransmitter systems. The results indicated enhanced dopaminergic activity, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name |

tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-14(22)19-9-11-21(12-10-19)17(13-18)5-7-20(8-6-17)15(23)24-16(2,3)4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZENYMYJEQLHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.